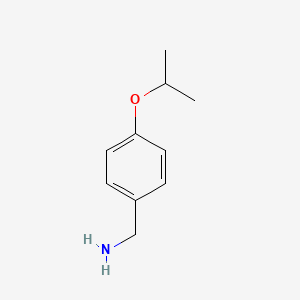

1-(4-Isopropoxyphenyl)methanamine

描述

Contextual Significance of Benzylic Amines in Chemical Synthesis and Applied Sciences

Benzylic amines, such as benzylamine (B48309) itself, are a well-established class of compounds with significant utility in organic synthesis. wikipedia.org They serve as versatile intermediates and precursors in the production of a wide array of more complex molecules. A key feature of benzylic amines is their use as a "protected" form of ammonia (B1221849), where the benzyl (B1604629) group can be readily removed via hydrogenolysis after participating in N-alkylation reactions. wikipedia.org This strategy is fundamental in the construction of secondary and tertiary amines.

The applications of benzylic amines extend into various fields. They are integral to the synthesis of numerous pharmaceuticals, including alniditan, lacosamide, and moxifloxacin. wikipedia.org Furthermore, their utility is demonstrated in the production of materials such as synthetic textiles, paints, and corrosion inhibitors. chemicalbook.com The hydrochloride salt of benzylamine has even found use in medical applications. wikipedia.orgchemicalbook.com

The Role of the Isopropoxyphenyl Moiety in Chemical Compound Design

The isopropoxyphenyl group is a common structural motif in the design of new chemical entities, particularly in medicinal chemistry. This group can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The isopropyl group, with its branched alkyl nature, can provide steric bulk that may enhance selectivity for a particular enzyme or receptor binding pocket.

Research into isopropoxy-substituted aromatic compounds has shown their potential in various therapeutic areas. For instance, derivatives of isopropoxy allylbenzene (B44316) have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation. nih.govresearchgate.net In these studies, the isopropoxy group was a key component of the pharmacophore, contributing to the inhibitory activity of the designed compounds. nih.gov

Historical Development of Research on Related Aromatic Methanamines

The study of aromatic amines has a long history, dating back to the 19th century with the discovery of their role in the dyestuff industry. nih.gov Early research revealed the carcinogenic potential of certain arylamines, leading to extensive investigations into their metabolism and mode of action. nih.govresearchgate.net This work was crucial in establishing the concept of metabolic activation, where enzymes like cytochrome P450 convert these amines into more reactive, and often toxic, species. nih.gov

The development of synthetic methods for aromatic amines has also been a continuous area of research. The Leuckart reaction, first described in the late 19th century, was one of the earliest methods for producing benzylamine. wikipedia.org Over the years, numerous other synthetic routes have been developed, including the reduction of nitriles and the reductive amination of aldehydes, often employing catalysts like Raney nickel. wikipedia.orgchemicalbook.com More recent advancements have focused on developing more efficient and environmentally benign catalytic systems for the synthesis of benzylic amines. organic-chemistry.org

Scope and Objectives of Academic Inquiry Pertaining to 1-(4-Isopropoxyphenyl)methanamine

The academic inquiry into this compound is primarily focused on its potential as a synthetic intermediate and its application in the development of novel compounds with specific functional properties. Researchers are interested in exploring the reactivity of both the amine and the aromatic ring to create a diverse range of derivatives.

The synthesis of this compound itself can be achieved through various reductive amination protocols, a common strategy for preparing primary amines. researchgate.netresearchgate.net Current research often focuses on the use of this compound as a starting material. For example, it can be used in the synthesis of more complex molecules through reactions such as acylation, alkylation, and participation in multicomponent reactions. nih.gov The resulting products are then often evaluated for their biological activity, building upon the established significance of both the benzylic amine and isopropoxyphenyl moieties in medicinal chemistry. nih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

(4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCAOBYOKNTDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959550 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-82-5, 21244-34-8 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Isopropoxyphenyl Methanamine and Its Derivatives

Direct Alkylation Strategies for 1-(4-Isopropoxyphenyl)methanamine Synthesis

Direct N-alkylation of amines represents a fundamental approach to the synthesis of more complex amine structures. In the context of this compound, this can be envisioned through the alkylation of a suitable nitrogen source with a 4-isopropoxybenzyl electrophile or the alkylation of 4-isopropoxybenzylamine itself.

A common strategy involves the reaction of an amine with an alkyl halide. While not specifically detailed for this compound in the reviewed literature, the general principle of N-alkylation is well-established. For instance, N-alkylation of amines can be achieved using alcohols in the presence of a catalyst. One patented process describes the N-alkylation of alkylamines with alcohols over a copper and magnesium silicate-based catalyst. google.com Another approach utilizes manganese pincer complexes to catalyze the selective N-alkylation of amines with alcohols, including the chemoselective monomethylation of primary amines using methanol (B129727) under mild conditions. nih.gov More recently, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has been reported, showcasing the potential for transition metal catalysis in C-N bond formation. rsc.org

An alternative direct alkylation approach involves the use of electrochemically generated bases. For example, the alkylation of N-Boc-4-aminopyridine has been achieved in high yields using an electrogenerated acetonitrile (B52724) anion, which acts as a strong base to facilitate the reaction with alkyl halides under mild conditions. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Amine, Alcohol | Copper and magnesium silicate | Hydrogen atmosphere, 240°C | N-alkylated amine | google.com |

| Aniline (B41778), Alcohol | PNP Manganese pincer complex | Not specified | Mono-N-alkylated aniline | nih.gov |

| Benzamide, Alcohol | Cobalt nanoparticles on carbon | Not specified | N-alkylated benzamide | rsc.org |

| N-Boc-4-aminopyridine, Alkyl halide | Electrogenerated acetonitrile anion | Mild conditions | N-alkylated N-Boc-4-aminopyridine | nih.gov |

Reductive Amination Protocols for the Formation of Benzylic Amine Scaffolds

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including benzylic amines like this compound. This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, 4-isopropoxybenzaldehyde (B92280), with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. youtube.com

A variety of reducing agents and catalytic systems have been developed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in conjunction with additives. For example, the combination of NaBH₄ with a cation exchange resin (DOWEX(R)50WX8) in THF has been shown to be effective for the reductive amination of various aldehydes with anilines at room temperature. redalyc.org Another approach involves the use of titanium(IV) isopropoxide in combination with NaBH₄ for the chemoselective reductive mono-alkylation of ammonia with ketones. organic-chemistry.org

Heterogeneous catalysts have also been employed for reductive amination. A nickel-aluminum mixed oxide (Ni₆AlOₓ) catalyst prepared by coprecipitation has demonstrated high efficiency for the reductive amination of biomass-derived aldehydes and ketones in aqueous ammonia under mild conditions. nih.gov This method was successful for a range of aromatic and aliphatic aldehydes, achieving high yields. nih.gov Amorphous cobalt particles, generated in situ from CoCl₂ and a borohydride reducing agent, have also been used to catalyze reductive amination with hydrogen gas and aqueous ammonia at moderate temperatures and pressures. organic-chemistry.org

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |

| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF, Room Temperature | N-Benzylaniline | 91% | redalyc.org |

| Ketones | Ammonia | Ti(O-i-Pr)₄/NaBH₄ | Ethanol | Primary amine | Good to excellent | organic-chemistry.org |

| 5-Hydroxymethylfurfural | Ammonia | Ni₆AlOₓ, H₂ (1 bar) | 100°C, 6 h | 5-Aminomethyl-2-furylmethanol | 99% | nih.gov |

| Aldehydes/Ketones | Aqueous Ammonia | Amorphous Co particles, H₂ | 80°C, 1-10 bar | Primary amine | High | organic-chemistry.org |

Transition Metal-Catalyzed Approaches in the Synthesis of this compound

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides or pseudohalides with amines, is a cornerstone of modern synthetic chemistry for forming C(sp²)-N bonds. atlanchimpharma.com This methodology could be applied to the synthesis of precursors to this compound by coupling an appropriate aryl halide with an amine. The development of new ligands has been crucial to expanding the scope and efficiency of this reaction. For instance, the use of tert-butyl tetraisopropylphosphorodiamidite as an air-stable ligand allows for the practical synthesis of various aryl- and heteroarylamines. mpg.de

A significant challenge in this area has been the use of ammonia as a nucleophile to generate primary arylamines. Recently, a palladium catalyst containing a novel dialkyl biheteroaryl phosphine (B1218219) ligand (KPhos) has been developed for the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, providing primary arylamines with high selectivity. nih.govorganic-chemistry.org This addresses long-standing issues of catalyst stability and competing hydroxylation reactions. nih.govorganic-chemistry.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |

| Aryl/Heteroaryl Halides | Various Amines | Pd / tert-butyl tetraisopropylphosphorodiamidite | Not specified | Aryl/Heteroarylamine | mpg.de |

| Aryl/Heteroaryl Chlorides/Bromides | Aqueous Ammonia | Pd / KPhos | Hydroxide | Primary Arylamine | nih.govorganic-chemistry.org |

C-H Functionalization Methodologies

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. The development of methods for the direct amination of benzylic C(sp³)-H bonds is a promising, though challenging, area of research. While no specific examples for the direct synthesis of this compound via C-H functionalization were found in the provided search results, general principles and recent advances in this field are highly relevant.

Transition metal catalysis, particularly with palladium, has been explored for benzylic C(sp³)-H functionalization. These reactions often involve the activation of an otherwise unreactive C-H bond to form a new C-N bond. The control of selectivity in such reactions remains a significant hurdle.

Biocatalytic Pathways for the Enantioselective Synthesis of Chiral this compound Analogs

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, particularly for the pharmaceutical industry. nih.govnih.gov Enzymes offer high selectivity under mild reaction conditions, making them attractive alternatives to traditional chemical methods.

Transaminase-Mediated Transformations

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.net This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct route to enantiopure products. The synthesis of a chiral analog of this compound could be achieved by the transaminase-mediated amination of 4-isopropoxyacetophenone.

The use of whole-cell biocatalysts is often preferred for industrial applications due to the ease of handling and the presence of cofactor regeneration systems within the cell. For example, the biocatalytic potential of Pichia glucozyma whole cells has been demonstrated in the reduction of various aromatic ketones to the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it While this is a reduction rather than an amination, it highlights the utility of whole-cell systems in asymmetric synthesis.

The development of robust transaminases is crucial for their practical application. Directed evolution and protein engineering have been instrumental in creating transaminases with improved activity, stability, and substrate scope. A notable example is the development of a transaminase for the large-scale manufacture of the antidiabetic drug sitagliptin, where an enzyme was engineered to efficiently catalyze the amination of a prositagliptin ketone. researchgate.net This biocatalytic route proved to be more efficient, economical, and environmentally friendly than the previous rhodium-catalyzed asymmetric hydrogenation process. researchgate.net

| Substrate | Biocatalyst | Reaction Type | Product | Key Features | Reference |

| Aromatic Ketones | Pichia glucozyma whole cells | Asymmetric Reduction | (S)-Alcohols | High yield and enantiomeric excess | unimi.it |

| Prositagliptin Ketone | Engineered Transaminase | Asymmetric Amination | Chiral Amine (Sitagliptin) | High efficiency, economical, environmentally benign | researchgate.net |

| Prochiral Ketones | Transaminases | Asymmetric Amination | Chiral Amines | High enantioselectivity | researchgate.net |

Imine Reductase Applications

The synthesis of chiral amines, a critical component in approximately 40% of pharmaceutical drugs, is increasingly reliant on biocatalytic methods such as asymmetric reductive amination. chemrxiv.org Imine reductases (IREDs) have emerged as powerful biocatalysts for the production of primary, secondary, and tertiary chiral amines. nih.govnih.gov These NADPH-dependent enzymes catalyze the reduction of imines, which can be formed in situ from the condensation of a ketone or aldehyde with an amine. chemrxiv.org

For the synthesis of this compound, the process would involve the reductive amination of 4-isopropoxybenzaldehyde with ammonia. An IRED, specifically a subtype known as a reductive aminase (RedAm), would catalyze the asymmetric reduction of the resulting imine intermediate to yield the target chiral amine. chemrxiv.org The use of IREDs offers high stereoselectivity, allowing for the production of either the (R)- or (S)-enantiomer depending on the specific enzyme chosen. nih.gov This method is highly valued in industrial processes for its efficiency and ability to produce optically pure amines under mild reaction conditions. nih.gov

Researchers have successfully used IREDs for the synthesis of various structurally relevant amines, including tetrahydroisoquinolines, by reducing cyclic imine precursors. nih.govnih.gov While challenges can arise with bulky substrates, studies have shown that certain IREDs can tolerate significant steric hindrance, indicating the feasibility of applying this technology to substrates like 4-isopropoxybenzaldehyde. researchgate.net

Table 1: Key Features of Imine Reductase (IRED) Catalysis

| Feature | Description | Reference |

| Reaction Type | Asymmetric reductive amination of ketones/aldehydes. | chemrxiv.org |

| Enzyme Class | NADPH-dependent oxidoreductases. | nih.govnih.gov |

| Key Advantage | High stereoselectivity for producing chiral amines. | nih.gov |

| Cofactor | Typically requires NADPH, with cofactor recycling systems often employed. | nih.govnih.gov |

| Industrial Relevance | Used for the synthesis of active pharmaceutical ingredients on a kilogram-to-ton scale. | chemrxiv.org |

Monoamine Oxidase-Based Approaches

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of amines. In synthetic chemistry, they are primarily used for the kinetic resolution of racemic amines. In a chemo-enzymatic deracemization process, an MAO can be used to selectively oxidize one enantiomer of a racemic amine mixture to the corresponding imine.

This imine can then be non-selectively reduced back to the racemic amine by a chemical reducing agent, such as ammonia-borane complex. Over time, this cyclic process leads to the accumulation of the single, non-preferred enantiomer of the amine, which the enzyme does not process. A template-based system has been developed for the MAO from Aspergillus niger (MAO-N) to predict suitable substrates for this type of deracemization, which has been successfully applied to complex molecules like the alkaloid (±)-crispine A. capes.gov.br

For this compound, this approach could be employed to produce a single enantiomer from a racemic mixture. The MAO would selectively oxidize one enantiomer (e.g., the (S)-enantiomer) to the 4-isopropoxybenzyl imine, which would then be chemically reduced back to the racemate. The unreactive enantiomer (e.g., the (R)-enantiomer) would accumulate, resulting in a high enantiomeric excess.

Enzyme Engineering and Optimization for Biocatalysis

Enzyme Engineering: Techniques such as directed evolution and structure-guided mutagenesis are used to improve enzyme characteristics. For instance, the substrate scope of an enzyme can be broadened to accept bulky substrates, or its stereoselectivity can be inverted to produce a different enantiomer. chemrxiv.org Libraries of IRED variants can be screened against a target substrate, like the imine of 4-isopropoxybenzaldehyde, to identify mutants with superior activity and selectivity. chemrxiv.org

Process Optimization: To achieve high productivity and meet economic targets for manufacturing, various reaction parameters must be optimized. This involves an integrated approach combining enzymology and engineering to overcome kinetic, stability, and thermodynamic limitations. researchgate.net Key optimization strategies include:

Cofactor Recycling: For IREDs, which depend on expensive nicotinamide (B372718) cofactors (NADPH), efficient in situ recycling systems are essential. A common method is to use a second enzyme, such as glucose-6-phosphate dehydrogenase, to regenerate the NADPH consumed in the reaction. nih.govnih.gov

Reaction Conditions: Adjusting pH, temperature, and substrate/enzyme concentrations is critical. For example, conducting a reaction under vacuum can help shift the equilibrium by removing volatile byproducts, leading to higher conversion rates. researchgate.net

Productivity Enhancement: The goal is to achieve high product concentrations (e.g., >99% enantiomeric excess) with high conversion rates in a short amount of time, making the process industrially viable. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Sustainable Reaction Protocols

The use of biocatalysis, as described in the previous sections, is a cornerstone of sustainable synthesis. Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure), reducing energy consumption. They are highly selective, which minimizes the formation of byproducts and simplifies purification, thereby reducing waste. nih.gov Furthermore, enzymes are biodegradable and derived from renewable resources.

Solvent Selection and Alternative Media (e.g., Deep Eutectic Solvents, Micellar Media)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. The development of neoteric, environmentally benign solvent systems is a key area of research. nih.gov

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., glycerol, lactic acid) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that, when mixed in a specific molar ratio, form a eutectic mixture with a melting point much lower than the individual components. nih.gov They are considered green solvents due to their low toxicity, biodegradability, and low cost. DESs have been successfully used as media for organic synthesis, including the preparation of quinoline (B57606) moieties. digitellinc.com Their application in the synthesis of this compound could offer a sustainable alternative to volatile organic compounds.

Table 2: Properties of Deep Eutectic Solvents (DESs) as Green Media

| Property | Description | Reference |

| Composition | A mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). | nih.gov |

| Key Advantage | Low volatility, non-flammability, biodegradability, and low cost. | nih.gov |

| Applications | Used as extraction media and as solvents for organic synthesis. | nih.govdigitellinc.com |

| Synthesis | Simple preparation by mixing the components, often with gentle heating. | nih.gov |

Flow Chemistry Applications in the Scalable Production of this compound

To bridge the gap between laboratory-scale synthesis and industrial production, flow chemistry has emerged as a powerful technology. nih.gov Unlike batch processing, flow chemistry involves continuously pumping reagents through a network of tubes or microreactors. This approach offers numerous advantages for the scalable production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.net

The synthesis of this compound via reductive amination could be adapted to a continuous flow process. A solution of 4-isopropoxybenzaldehyde and an amine source would be mixed with a hydrogen source in a continuous stream and passed through a heated reactor containing a packed bed of a heterogeneous catalyst.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and precise temperature control, which is crucial for managing exothermic reactions and improving reaction efficiency. researchgate.netalmacgroup.com

Improved Safety: Flow reactors contain only a small volume of reactants at any given time, significantly reducing the risks associated with handling hazardous reagents or unstable intermediates. nih.gov

Scalability: Scaling up a flow process is often simpler than for a batch reaction. Instead of using larger reactors, production can be increased by running the system for longer periods or by "numbering up" – running multiple reactors in parallel. almacgroup.com

Automation and Integration: Flow systems are well-suited for automation and can be integrated with real-time process analytical technology (PAT) for monitoring reaction progress and ensuring consistent product quality. researchgate.net This allows for streamlined, multi-step syntheses within a single, continuous sequence. almacgroup.com

Chemical Reactivity and Mechanistic Investigations of 1 4 Isopropoxyphenyl Methanamine

Nucleophilic Reactivity of the Amine Functionality in 1-(4-Isopropoxyphenyl)methanamine

The primary amine group in this compound is a key center of reactivity, rendering the molecule a potent nucleophile. The lone pair of electrons on the nitrogen atom readily participates in reactions with a variety of electrophiles. This nucleophilicity is fundamental to many of its transformations, including acylation, alkylation, and reactions with carbonyl compounds to form imines. The presence of the electron-donating isopropoxy group on the phenyl ring can subtly influence the basicity and nucleophilicity of the amine, though specific quantitative studies on this effect are not extensively documented in the available literature.

Electrophilic Aromatic Substitution Reactions on the Isopropoxyphenyl Ring

The isopropoxy group on the phenyl ring of this compound is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. This is due to the resonance effect of the oxygen's lone pairs, which increases electron density at the ortho and para positions of the ring. Given that the para position is already occupied by the aminomethyl group, electrophilic attack is predicted to occur predominantly at the ortho positions (C2 and C6) relative to the isopropoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reaction conditions for these transformations would need to be carefully controlled to prevent side reactions involving the nucleophilic amine functionality. Protection of the amine group, for instance by converting it to an amide, is a common strategy to mitigate its reactivity and direct the substitution pattern. For example, bromination of a similar carbamate (B1207046) derivative has been shown to proceed at the position ortho to the activating group. google.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound (with Amine Protection)

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-isopropoxyphenyl)methanamine |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-isopropoxyphenyl)methanamine |

| Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-isopropoxyphenyl)methanamine |

Note: The amine group would likely require protection to prevent side reactions.

Functional Group Interconversions Involving this compound

The amine group of this compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Amides: The primary amine of this compound readily reacts with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters to form the corresponding amides. sioc-journal.cnresearchgate.net These reactions are fundamental in organic synthesis and are often facilitated by the use of a base to neutralize the acidic byproduct. nih.gov Modern methods for amide synthesis include the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. researchgate.net

Carbamic Acid Derivatives: Carbamates, which are esters of carbamic acid, can be synthesized from this compound. nih.gov A common method involves the reaction of the amine with a chloroformate ester in the presence of a base. google.com Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent generates an isocyanate, which can then be trapped with an alcohol to yield the carbamate. organic-chemistry.org The synthesis of carbamic acid derivatives can also be achieved through reactions with carbon dioxide. nih.gov

Table 2: General Conditions for the Synthesis of Amide and Carbamate Derivatives of this compound

| Derivative | Reagent(s) | General Conditions |

| Amide | Carboxylic acid chloride, base (e.g., triethylamine) | Aprotic solvent, room temperature |

| Amide | Carboxylic acid, coupling agent (e.g., DCC, EDC) | Aprotic solvent |

| Carbamate | Alkyl chloroformate, base | Aprotic solvent |

| Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Aprotic solvent |

The primary amine of this compound can undergo various oxidative transformations. Depending on the oxidant and reaction conditions, different products can be obtained. Mild oxidation can lead to the formation of an imine or, if followed by hydrolysis, the corresponding aldehyde (4-isopropoxybenzaldehyde). Stronger oxidizing agents can lead to the formation of oximes or even cleave the C-N bond. The specific conditions required for these transformations would need to be empirically determined for this particular substrate.

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

A detailed search of the scientific literature did not yield specific kinetic or thermodynamic data for reactions involving this compound. To determine the rate laws, activation energies, and thermodynamic parameters for its various reactions, dedicated experimental studies would be required. Such studies would likely involve techniques such as spectroscopy to monitor the concentration of reactants and products over time under varying conditions of temperature and concentration.

Mechanistic Elucidation of Novel Reactions Involving this compound

While the general mechanisms for many of the reactions of this compound, such as nucleophilic substitution and electrophilic aromatic substitution, are well-established in organic chemistry, specific mechanistic studies on novel reactions involving this compound are not widely reported. Elucidation of new reaction pathways would typically involve a combination of experimental and computational methods. Experimental approaches could include isotopic labeling studies, the identification of intermediates and byproducts, and the study of reaction kinetics. Computational chemistry could be employed to model reaction pathways and transition states, providing theoretical insight into the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Isopropoxyphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-(4-isopropoxyphenyl)methanamine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques collectively enable a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are characteristic of their specific electronic environment.

The aromatic region of the spectrum is expected to show two distinct signals, each integrating to two protons, characteristic of a 1,4-disubstituted (para-substituted) benzene (B151609) ring. These appear as a pair of doublets due to coupling between adjacent (ortho) protons. The protons ortho to the isopropoxy group are typically shifted slightly downfield compared to those ortho to the aminomethyl group.

The aliphatic region contains signals for the isopropoxy group and the benzylic methylene (B1212753) protons. The isopropoxy group gives rise to a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The benzylic methylene protons (CH₂) adjacent to the amine group appear as a singlet, and the amine protons (NH₂) themselves often appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) |

| ~ 6.88 | Doublet | 2H | Ar-H (ortho to -O-iPr) |

| ~ 4.55 | Septet | 1H | -O-CH (CH₃)₂ |

| ~ 3.75 | Singlet | 2H | -CH₂ NH₂ |

| ~ 1.60 | Broad Singlet | 2H | -CH₂NH₂ |

| ~ 1.32 | Doublet | 6H | -OCH(CH₃ )₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, a total of 8 distinct carbon signals are expected: four for the aromatic ring (two substituted, two proton-bearing) and four for the aliphatic side chains.

The carbon atom attached to the oxygen of the isopropoxy group (C-O) will be the most downfield of the aromatic carbons. The quaternary carbon to which the aminomethyl group is attached will also be in the aromatic region. The two protonated aromatic carbons will appear at distinct chemical shifts. In the aliphatic region, the methine carbon of the isopropoxy group, the benzylic methylene carbon, and the equivalent methyl carbons of the isopropoxy group will be clearly resolved.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 157.0 | C -O (Aromatic) |

| ~ 134.0 | C -CH₂NH₂ (Aromatic) |

| ~ 128.5 | C H (Aromatic) |

| ~ 116.0 | C H (Aromatic) |

| ~ 70.0 | -O-C H(CH₃)₂ |

| ~ 45.5 | -C H₂NH₂ |

| ~ 22.0 | -OCH(C H₃)₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are utilized. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, the key expected COSY correlation would be between the methine proton of the isopropoxy group (~4.55 ppm) and the two methyl protons (~1.32 ppm). chemscene.com It would also confirm the ortho-coupling between the two sets of aromatic protons (~7.25 ppm and ~6.88 ppm). chemscene.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each protonated carbon. For instance, the aromatic proton signal at ~7.25 ppm would correlate to the carbon signal at ~128.5 ppm, and the benzylic proton signal at ~3.75 ppm would correlate to the carbon signal at ~45.5 ppm. miamioh.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the entire molecular structure. miamioh.edu Key HMBC correlations would include:

The benzylic protons (~3.75 ppm) showing a correlation to the aromatic quaternary carbon (~134.0 ppm).

The aromatic protons ortho to the isopropoxy group (~6.88 ppm) correlating to the oxygen-bearing aromatic carbon (~157.0 ppm).

The isopropoxy methine proton (~4.55 ppm) showing a correlation to the oxygen-bearing aromatic carbon (~157.0 ppm).

The isopropoxy methyl protons (~1.32 ppm) correlating to the methine carbon (~70.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. sysrevpharm.org For this compound, with a molecular formula of C₁₀H₁₅NO, HRMS is used to confirm this composition by comparing the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 166.1226 |

| Observed Mass ([M+H]⁺) | ~166.1226 ± 0.0005 |

The close agreement between the observed and calculated mass provides strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal technique for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture before entering the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. biomedpharmajournal.org

The resulting mass spectrum provides a molecular fingerprint. The most prominent fragmentation pathway for benzylamines is the benzylic cleavage, which is the cleavage of the bond between the benzylic carbon and the aromatic ring. For this compound, this would lead to a highly stable 4-isopropoxybenzyl cation. Another characteristic fragmentation is the loss of the amino group.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₉H₁₂NO]⁺ | [M - CH₃]⁺ |

| 121 | [C₈H₉O]⁺ | [M - C₂H₆N]⁺ (4-isopropoxybenzyl cation) |

| 107 | [C₇H₇O]⁺ | [M - C₃H₈N]⁺ (loss of isopropyl and amine) |

The combination of retention time from the GC and the unique fragmentation pattern from the MS allows for the confident identification and quantification of this compound in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where specific peaks correspond to the vibrational modes of different functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the ether linkage (-O-), the isopropyl group (-CH(CH₃)₂), and the para-disubstituted benzene ring.

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structure. Primary amines are distinguished by a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹ due to the symmetric and asymmetric N-H stretching vibrations. wikipedia.orgopenstax.org Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The presence of the aromatic ring is confirmed by several signals. The aromatic C-H stretching vibrations are generally observed as weak to medium bands just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹. pressbooks.pub In-ring C-C stretching vibrations result in a series of peaks in the 1600-1450 cm⁻¹ region. pressbooks.pub The para-substitution pattern on the benzene ring is specifically indicated by a strong C-H out-of-plane (oop) bending vibration in the 860-790 cm⁻¹ range. spectroscopyonline.comspectra-analysis.com

The ether functional group, specifically an aryl alkyl ether, will show a characteristic C-O stretching band. This is typically a strong band appearing in the region of 1275-1200 cm⁻¹ for the aryl-O stretch and around 1075-1020 cm⁻¹ for the alkyl-O stretch. mdpi.commdpi.com The aliphatic C-H bonds of the isopropyl and methylene groups will produce stretching vibrations in the 2980-2850 cm⁻¹ range.

A summary of the expected FT-IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 (two bands) | Medium |

| Primary Amine | N-H Bend (Scissor) | 1650-1580 | Medium |

| Primary Amine | N-H Wag | 910-665 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic Ring | C-C In-Ring Stretch | 1600-1450 | Medium to Weak |

| Aromatic Ring (para) | C-H Out-of-Plane Bend | 860-790 | Strong |

| Aliphatic C-H | C-H Stretch (CH₃, CH₂, CH) | 2980-2850 | Strong |

| Aryl Alkyl Ether | C-O Stretch (Aryl-O) | 1275-1200 | Strong |

| Aryl Alkyl Ether | C-O Stretch (Alkyl-O) | 1075-1020 | Strong |

This table presents expected ranges for the functional groups present in this compound based on established spectroscopic data.

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. Instead of measuring absorption, it analyzes the inelastic scattering of monochromatic light, typically from a laser. A key difference lies in the selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. libretexts.org This often means that symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would provide further structural confirmation. The symmetric breathing mode of the para-disubstituted benzene ring is expected to be a particularly strong and characteristic Raman band, often appearing around 1600 cm⁻¹. researchgate.net The C-O-C symmetric stretch of the ether group would also be Raman active. aip.org While N-H stretching vibrations are visible in Raman spectra, they are typically weaker than in IR spectra. Conversely, the C-C backbone and aromatic ring vibrations are generally strong in Raman spectra, providing a clear fingerprint of the molecule. libretexts.org

The analysis of a Raman spectrum for this compound would focus on identifying these key features to corroborate the data obtained from FT-IR spectroscopy. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing Mode (Symmetric) | ~1600 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C-C Stretch | 1600-1580 | Strong |

| Ether | C-O-C Symmetric Stretch | ~900, ~1125 | Medium |

| Aliphatic C-H | C-H Stretch | 2980-2850 | Strong |

| Primary Amine | N-H Stretch | 3500-3300 | Weak |

This table presents expected Raman shifts for the functional groups in this compound based on general spectroscopic principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems.

The structure of this compound contains a benzene ring, which is a chromophore. The electronic transitions in substituted benzenes are well-characterized. Benzene itself typically shows a strong absorption (the primary band) around 204 nm and a weaker, fine-structured band (the secondary or benzenoid band) around 254 nm. gdckulgam.edu.in

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε). The isopropoxy group (-O-CH(CH₃)₂) and the aminomethyl group (-CH₂NH₂) are both electron-donating groups. The oxygen atom of the ether and the nitrogen atom of the amine have lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller energy gap for electronic transitions. ijermt.org

Consequently, a bathochromic shift (a shift to longer wavelengths) of the secondary absorption band is expected for this compound compared to unsubstituted benzene. For example, aniline (B41778) (C₆H₅NH₂) shows a λmax around 280 nm, a significant shift from benzene's 254 nm. gdckulgam.edu.in Similarly, anisole (B1667542) (C₆H₅OCH₃) also exhibits a bathochromic shift. Given that this compound has two electron-donating groups attached to the benzene ring (the isopropoxy group directly and the aminomethyl group via the methylene bridge), its UV-Vis spectrum is predicted to show a primary absorption band below 220 nm and a secondary band shifted to a wavelength longer than 260 nm, likely in the 270-285 nm range. The exact λmax would be determined experimentally and is influenced by the solvent used. For instance, benzylamine (B48309) itself shows absorption maxima at approximately 206 nm and 256 nm. sielc.com The addition of the electron-donating isopropoxy group would further shift the 256 nm band to a longer wavelength.

| Compound | Typical λmax (Secondary Band) | Transition |

| Benzene | ~254 nm | π → π |

| Benzylamine | ~256 nm | π → π |

| Aniline | ~280 nm | π → π |

| This compound | Predicted: 270-285 nm | π → π |

This table provides a comparison of the expected UV-Vis absorption maximum for this compound with related compounds.

X-ray Crystallography for Solid-State Structural Determination of this compound Salts and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While this compound is a liquid at room temperature, it can be converted into crystalline salts by reaction with an appropriate acid. Common acids used for this purpose include hydrochloric acid, hydrobromic acid, or various carboxylic acids. wikipedia.org The formation of a salt, such as 1-(4-isopropoxyphenyl)methanaminium chloride, introduces ionic interactions and often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis.

The crystal structure of a salt of this compound would reveal important information about its solid-state conformation and intermolecular interactions. Key findings from such a study would include:

Molecular Conformation: The precise geometry of the molecule, including the orientation of the isopropoxy group relative to the benzene ring and the conformation of the aminomethyl side chain.

Crystal Packing: The analysis would show how the molecules are arranged in the unit cell, identifying any π-π stacking interactions between the aromatic rings of adjacent molecules.

Studies on similar compounds, such as salts of benzylamine derivatives, have shown that the nature of the counter-ion and the substituents on the benzene ring significantly influence the crystal packing and the network of hydrogen bonds. nih.govnih.gov For example, a study of benzylamine salts with different p-substituted benzoic acids demonstrated how variations in hydrogen bonding affect physical properties like aqueous solubility. nih.govresearchgate.net A crystallographic analysis of this compound salts would provide similar valuable insights into its solid-state behavior.

Utilization of Spectroscopic Databases for Data Comparison and Verification

Spectroscopic databases are invaluable resources in chemical research for the identification and characterization of compounds. These databases compile vast collections of experimental spectra, allowing researchers to compare the spectrum of an unknown or newly synthesized compound with those of known structures. This comparison can rapidly confirm the identity of a substance or highlight the presence of impurities.

Prominent spectral databases include:

The Spectral Database for Organic Compounds (SDBS): Hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is a free-to-access, comprehensive database containing FT-IR, Raman, Mass, and NMR spectra for a large number of organic compounds. wikipedia.orgbioregistry.io A search in SDBS for a compound or its structural analogues can provide reference spectra for direct comparison.

PubChem: Maintained by the U.S. National Institutes of Health (NIH), PubChem is a vast public repository of chemical information. While its primary focus is not on providing spectra, it often links to experimental and predicted spectral data from various sources, including patents and other databases. nih.gov For example, PubChem contains spectral information for related compounds like 4-isopropylbenzylamine (B1295359) and 4-isopropoxybenzaldehyde (B92280). nih.govnih.gov

ChemSpider: Provided by the Royal Society of Chemistry, ChemSpider is another extensive chemical database that aggregates data from numerous sources, including links to spectral data where available.

When analyzing a new sample of this compound, a researcher would record its FT-IR, Raman, and UV-Vis spectra and then compare them against the data available in these databases for the target compound or its close structural relatives. A match in the peak positions, intensities, and patterns across different spectroscopic techniques provides strong evidence for the structural identity and purity of the sample. In cases where a spectrum for the exact compound is not available, comparing the spectra of compounds with similar functional groups (e.g., other para-alkoxy-substituted benzylamines) can help in the assignment of the observed spectral features. The ability to perform reverse searches in some databases, where one can input peak data to find matching compounds, is also a powerful tool for identification. wikipedia.org

Computational Chemistry and Theoretical Studies of 1 4 Isopropoxyphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and energetics of 1-(4-isopropoxyphenyl)methanamine.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT studies can determine the most stable conformations by calculating the energies of different spatial arrangements of its atoms. The isopropoxy and aminomethyl groups can rotate around their bonds to the phenyl ring, leading to various conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can identify the global minimum energy structure and the energy barriers between different conformations.

The electronic properties of the molecule are also illuminated by DFT. The isopropoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen lone pairs with the benzene (B151609) pi-system. This increases the electron density on the aromatic ring. The aminomethyl group is primarily an electron-withdrawing group due to the electronegativity of the nitrogen atom. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions are crucial for understanding the molecule's reactivity. In substituted benzylamines, the HOMO is typically located on the phenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ground State Energy | -X.X Hartrees | Indicates the stability of the most preferred conformation. |

| HOMO Energy | -Y.Y eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +Z.Z eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | D.D Debye | Provides insight into the molecule's polarity and intermolecular interactions. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for analyzing reaction mechanisms. For this compound, ab initio calculations can be employed to study reactions such as N-acylation or alkylation.

For instance, a study on the N-tert-butyloxycarbonylation of aniline (B41778), a reaction analogous to the protection of the amine group in this compound, utilized polarizable ab initio QM/MM calculations to investigate the reaction mechanism. researchgate.net The study found that the reaction could proceed through either a concerted or a sequential mechanism, with the rate-limiting step being the nucleophilic attack of the aniline. researchgate.net Similar ab initio studies on this compound could elucidate the transition states and intermediates involved in its reactions, providing a detailed understanding of its chemical transformations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules.

For this compound, MD simulations can explore the conformational landscape by simulating the motion of the atoms over time. This allows for the identification of the most populated conformations and the transitions between them. The flexibility of the isopropoxy and aminomethyl side chains is a key aspect that can be investigated.

MD simulations are also crucial for understanding intermolecular interactions. For example, the interaction of this compound with a solvent or a biological receptor can be simulated. These simulations can reveal the nature of the interactions, such as hydrogen bonding between the amine group and a hydrogen bond acceptor, or hydrophobic interactions involving the isopropoxy group and the phenyl ring. A study on the effect of hydroxyl groups on the wettability of graphite (B72142) surfaces used MD simulations to analyze the adsorption and orientation of water molecules, demonstrating the power of this technique in understanding interfacial phenomena. mdpi.com While not directly on the target molecule, the principles of analyzing molecular interactions are transferable.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

To build a QSAR or QSPR model for analogs of this compound, a set of molecular descriptors must be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular volume, surface area, shape indices.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Once calculated, a subset of these descriptors that are most relevant to the activity or property of interest is selected using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Studies on benzylamine (B48309) salts and aniline derivatives have successfully used descriptors such as binding energy, surface area, molecular weight, and calculated logP to build predictive models. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener index, Balaban J index | Molecular branching and size. |

| Geometrical | Molecular volume, Solvent-accessible surface area | Molecular size and shape. |

| Electronic | HOMO/LUMO energies, Dipole moment | Electronic reactivity and polarity. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. |

With a selected set of descriptors, a mathematical model can be developed to predict the activity or property of new derivatives of this compound. Various modeling techniques can be employed, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated, descriptors.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. nih.gov

A QSPR study on the aqueous solubility of benzylamine salts found that an ANN model was superior to a PLS model, achieving a high correlation coefficient. nih.gov Similarly, QSAR studies on benzylidene hydrazine (B178648) benzamides have been used to develop models for anticancer activity. unair.ac.id For derivatives of this compound, a QSAR model could be developed to predict, for example, their affinity for a particular biological target. The model would provide insights into which structural features are important for activity and could be used to virtually screen new, un-synthesized derivatives.

Machine Learning and Artificial Intelligence in the Computational Design and Prediction of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery and computational chemistry. nih.gov These technologies are particularly adept at handling the vast and complex datasets generated in pharmaceutical research, enabling the rapid design and prediction of properties for novel molecules. mdpi.commdpi.com For derivatives of this compound, ML and AI offer powerful tools to accelerate the identification of promising new chemical entities by modeling structure-activity relationships and screening vast virtual libraries. nih.govexplorationpub.com

Neural Network Applications in Molecular Property Prediction

Neural networks, a cornerstone of deep learning, have emerged as a superior method for predicting molecular properties, a critical task in computer-aided drug discovery. dntb.gov.uaresearchgate.net These models can learn complex, non-linear relationships between a molecule's structure and its physicochemical or biological properties without the need for manually crafted features. arxiv.org

Graph Neural Networks (GNNs) are particularly well-suited for this task as they can directly operate on molecular graphs, where atoms are treated as nodes and bonds as edges. arxiv.orggithub.io Various GNN architectures have been developed to enhance prediction accuracy. For instance, the Multi-View Graph Neural Network (MVGNN) creates a comprehensive molecular representation by simultaneously considering information from both atoms and bonds. github.io Other advanced models, like the Multi-Level Fusion Graph Neural Network (MLFGNN) and the Multiscale Molecular Structural Neural Network (MMSNet), integrate different levels of structural information to capture both local and global molecular features, leading to more robust and accurate predictions. arxiv.orgnih.gov

For a hypothetical series of this compound derivatives, a trained GNN model could predict a range of essential properties. The model would learn from a large dataset of known compounds to establish correlations between structural modifications and resulting properties. These predictions can guide the selection of which derivatives to synthesize and test, saving significant time and resources.

Table 1: Hypothetical Molecular Property Predictions for this compound Derivatives using a GNN Model

| Derivative | Modification | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (pIC50) | Predicted Toxicity (LD50, mg/kg) |

| Analog 1 | R = -H | -2.5 | 4.8 | 1500 |

| Analog 2 | R = -CH3 | -2.8 | 5.1 | 1250 |

| Analog 3 | R = -Cl | -3.1 | 5.5 | 900 |

| Analog 4 | R = -F | -2.9 | 5.3 | 1100 |

| Analog 5 | R = -OCH3 | -3.0 | 5.2 | 1300 |

| Note: This table contains illustrative data and does not represent actual experimental values. |

Virtual Screening Strategies for Novel this compound Analogs

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of candidates for experimental testing. frontiersin.org VS strategies are broadly categorized into structure-based and ligand-based approaches. explorationpub.comyoutube.com

Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the target protein is known. youtube.com This method, which primarily uses molecular docking, simulates the interaction between a ligand and the target's binding site. nih.govfrontiersin.org For this compound analogs, SBVS would involve docking a virtual library of derivatives into the active site of a relevant biological target. The docking process calculates a score based on the predicted binding affinity, allowing the compounds to be ranked. acs.org

Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown, but a set of molecules known to be active is available. nih.govyoutube.com This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. youtube.com Methods include similarity searching, where a known active compound is used as a template to find similar molecules in a database, and pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for biological activity. youtube.com If both active and inactive compounds are known, machine learning models can be trained to distinguish between them. youtube.com

A hybrid approach, combining both ligand- and structure-based methods, can often yield more reliable results. nih.gov For instance, a large database could first be filtered using a ligand-based pharmacophore model derived from known active analogs of this compound. The resulting hits would then be subjected to molecular docking to refine the selection and prioritize the most promising candidates. nih.gov

Table 2: Illustrative Virtual Screening Hits for a Hypothetical Target

| Compound ID | Screening Method | Docking Score (kcal/mol) | Key Interacting Residues |

| ZINC12345 | Pharmacophore + Docking | -9.2 | TYR82, PHE261, ASP101 |

| CHEMBL67890 | Docking | -8.8 | TYR82, TRP314 |

| ZINC54321 | Pharmacophore + Docking | -8.5 | TYR82, PHE261, ASN102 |

| CHEMBL09876 | Similarity Search + Docking | -8.1 | PHE261, GLU199 |

| Note: This table contains illustrative data and does not represent actual experimental values. |

Cheminformatics Approaches for Structural Analysis and Library Design of this compound Derivatives

Cheminformatics provides the tools and techniques to analyze, manage, and visualize chemical information, which is essential for designing optimized compound libraries. nih.gov For derivatives of this compound, cheminformatics enables the systematic exploration of chemical space to design focused libraries with desirable properties and diversity.

A key aspect of library design is the analysis of chemical structures to understand structure-activity relationships (SAR). This involves calculating various molecular descriptors that quantify the physicochemical properties, topology, and electronic features of the molecules. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models, which mathematically correlate the descriptors with biological activity. mdpi.com

Modern library design tools can assemble collections of compounds based on multiple criteria, including target coverage, binding selectivity, chemical structure, and even the stage of clinical development. nih.gov By applying such a data-driven approach, a focused library of this compound derivatives can be designed. The goal is to maximize the coverage of relevant biological targets while minimizing off-target effects and ensuring chemical diversity to explore a wide range of potential interactions. nih.gov

For example, a library design strategy for this compound derivatives might start with the core scaffold and systematically introduce a variety of substituents at different positions. Cheminformatics tools would be used to ensure the resulting virtual compounds have drug-like properties (e.g., adhering to Lipinski's Rule of Five) and are synthetically feasible. The library's diversity can be assessed by analyzing the distribution of properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors.

Table 3: Example of a Focused Library Design for this compound Derivatives

| Compound ID | R1-Substituent (at amine) | R2-Substituent (on phenyl ring) | Molecular Weight ( g/mol ) | cLogP |

| IPP-001 | -H | -H | 179.26 | 2.3 |

| IPP-002 | -CH3 | -H | 193.29 | 2.7 |

| IPP-003 | -H | 3-Cl | 213.70 | 3.0 |

| IPP-004 | -H | 3-F | 197.25 | 2.5 |

| IPP-005 | -CH2CH3 | -H | 207.32 | 3.1 |

| IPP-006 | -H | 2-OCH3 | 209.29 | 2.1 |

| Note: This table contains illustrative data and does not represent actual experimental values. |

Research Applications of 1 4 Isopropoxyphenyl Methanamine in Advanced Chemical and Biological Sciences

Role of 1-(4-Isopropoxyphenyl)methanamine as a Synthetic Intermediate in Medicinal Chemistry

This compound, a member of the benzylic amine class of organic compounds, serves as a valuable building block in the synthesis of a diverse range of molecules with potential therapeutic applications. Its structure, which features a reactive primary amine and a substituted phenyl ring, allows for extensive chemical modification, making it a versatile scaffold for drug discovery and development.

Development of Novel Pharmaceutical Compounds Containing Benzylic Amine Scaffolds

The benzylic amine motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically significant drugs. wikipedia.org This structural unit consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org this compound is a prime example of a substituted benzylic amine, offering chemists a starting point for creating complex molecular architectures. The primary amine group is a nucleophilic site that can readily undergo reactions such as alkylation, acylation, and arylation to introduce new functional groups. organic-chemistry.org The isopropoxyphenyl group, in turn, influences the compound's physical and chemical properties, such as lipophilicity and electronic character, which are critical for its biological activity. The ability to modify both the amine and the aromatic ring allows for the systematic development of new chemical entities with tailored pharmacological profiles.

Synthesis of Bioactive Molecules and Drug Candidates

The utility of benzylic amines as precursors for bioactive molecules is well-documented. For instance, benzylic amines are key intermediates in the synthesis of isoquinolines and other nitrogen-containing heterocyclic systems. wikipedia.org While specific, named drug candidates derived directly from this compound are not prominently featured in publicly available research, the synthesis of analogous structures highlights its potential. For example, research into potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancers, has involved the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov This demonstrates a synthetic strategy where a substituted benzylamine (B48309) is coupled with another molecular fragment to generate a bioactive compound. nih.gov Similarly, the synthesis of spirocyclopropyloxindole derivatives, which have potential as chiral synthons, showcases the versatility of amine-containing starting materials in constructing complex and biologically relevant molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. frontiersin.org For derivatives of this compound, SAR studies would systematically explore how modifications at different positions of the molecule affect its potency, selectivity, and pharmacokinetic properties.

Key areas for modification would include:

The Isopropoxy Group: The size and nature of the alkoxy substituent on the phenyl ring can be varied. For instance, replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger (butoxy, benzyloxy) groups would probe the size limitations of a receptor's hydrophobic pocket.

The Phenyl Ring: Additional substituents could be introduced onto the aromatic ring to modulate its electronic properties or to introduce new points of interaction with a receptor.

An illustrative SAR study on a hypothetical series of enzyme inhibitors derived from this compound is presented in the table below. This demonstrates how systematic structural changes can lead to the identification of compounds with improved biological activity.

| Compound | R1 (Amine Substitution) | R2 (Aryl Substitution) | IC50 (nM) |

| 1 | -H | 4-isopropoxy | 580 |

| 2 | -CH3 | 4-isopropoxy | 450 |

| 3 | -C(=O)CH3 (Acetyl) | 4-isopropoxy | 120 |

| 4 | -C(=O)Ph (Benzoyl) | 4-isopropoxy | 85 |

| 5 | -C(=O)CH3 (Acetyl) | 4-methoxy | 210 |

| 6 | -C(=O)CH3 (Acetyl) | 4-butoxy | 95 |

| 7 | -C(=O)CH3 (Acetyl) | 3-chloro, 4-isopropoxy | 50 |

This table is a hypothetical representation to illustrate SAR principles.

Ligand Design for Receptor Binding and Enzyme Inhibition Studies

The structural features of this compound make it an attractive scaffold for the design of ligands that can bind to biological receptors or inhibit the activity of enzymes. The design process leverages the different types of interactions the molecule can form:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's binding site.

Hydrophobic Interactions: The isopropoxy group and the phenyl ring provide a lipophilic character to the molecule, allowing it to interact favorably with hydrophobic pockets in a target protein.

Ionic Interactions: The amine group is basic and can be protonated at physiological pH, enabling it to form strong ionic bonds (salt bridges) with acidic residues like aspartic acid or glutamic acid in a receptor.

Research on 4-phenoxyquinoline derivatives as selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase illustrates how specific substitutions on an aromatic scaffold can lead to potent and selective inhibition. nih.gov Similarly, studies on benzylamine derivatives have been conducted to understand their adrenergic β-mimetic activity. amanote.com These examples underscore the potential of using scaffolds like this compound to develop targeted ligands for a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.

Contributions to Materials Science through this compound Functionalization

Beyond its applications in medicinal chemistry, the chemical reactivity of this compound also allows for its use in the field of materials science, particularly in the synthesis of functional polymers.

Monomer Synthesis for Polymer Chemistry

Polymers are large molecules composed of repeating structural units known as monomers. The properties of a polymer are determined by the chemical nature of its monomers. This compound, containing a single primary amine functional group, can act as a monofunctional monomer.

In the realm of condensation polymers, a primary amine is a key functional group for the formation of polyamides. youtube.com Condensation polymerization involves the reaction between two different functional groups, with the elimination of a small molecule, such as water. youtube.com this compound could be reacted with a dicarboxylic acid or its derivative (like an acyl chloride) to form a polyamide. In this reaction, the amine group of the benzylamine would react with a carboxylic acid group to form an amide linkage, the defining bond in polyamides.

While this specific monomer is not widely cited in the synthesis of common polymers, its structure suggests it could be used to create specialty polymers with unique properties. The bulky and hydrophobic isopropoxyphenyl group would be incorporated as a pendant group along the polymer backbone. This could influence the polymer's thermal properties, such as its glass transition temperature, as well as its solubility and mechanical strength. The development of benzoxazine (B1645224) monomers from aromatic amines for creating heat-resistant polymers further illustrates the utility of amine-containing compounds in advanced materials. nih.gov

Development of Functional Materials and Sensors

The incorporation of this compound into polymer chains or as a modifying agent for surfaces can lead to the creation of functional materials with tailored properties. The isopropoxy group offers a degree of lipophilicity, which can influence the solubility and processing characteristics of resulting materials. The phenyl ring provides a rigid structural component, while the primary amine group serves as a reactive handle for a variety of chemical transformations, including polymerization and surface grafting.

In the realm of sensor technology, the amine functionality of this compound is a key feature. It can act as a recognition site for various analytes through hydrogen bonding or by undergoing reactions that lead to a detectable signal, such as a change in color or fluorescence. For instance, Schiff base condensation with aldehydes or ketones can yield chromogenic or fluorogenic compounds, forming the basis for optical sensors. The isopropoxy substituent can modulate the electronic properties of the aromatic ring, potentially fine-tuning the sensitivity and selectivity of such sensors.